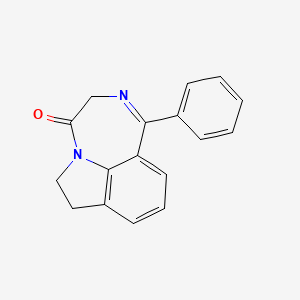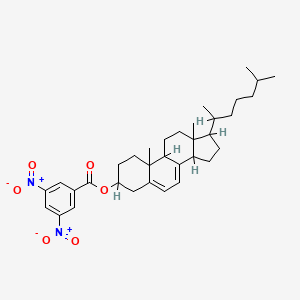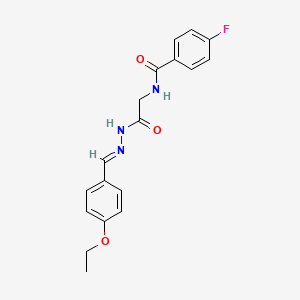![molecular formula C13H11N3O2 B12005700 2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a chemical compound known for its versatile applications in various scientific fields It is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide and pyridine-2-carbaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2-hydroxybenzohydrazide with pyridine-2-carbaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 6 hours, to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may involve optimizing reaction conditions to improve yield and purity. This can include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Varied substituted products based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their structural and catalytic properties.
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and efficacy in various disease models.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.
Mecanismo De Acción
The mechanism by which 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N’-[(E)-phenylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-thienylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-3-nitrobenzylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is unique due to its pyridine moiety, which enhances its ability to form stable metal complexes and contributes to its biological activity. The presence of the hydroxyl group also plays a crucial role in its reactivity and interaction with biological targets.
This compound’s versatility in forming complexes and its broad range of applications in various fields make it a valuable subject of study in both academic and industrial research.
Propiedades
Fórmula molecular |
C13H11N3O2 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18)/b15-9+ |
Clave InChI |
DLWUZZMMXCRNMJ-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC=N2)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)
![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)



![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)



![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)

